3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

FAAH Oxazolidinedione Chemotype selectivity

This heterocyclic scaffold uniquely fuses a 1,3-oxazolidine-2,4-dione core with a 6-methoxypyridine-3-carbonyl cap, delivering a hydrogen-bond acceptor/donor topology distinct from alkanoyl or sulfonyl analogs. Essential for SAR-driven FAAH inhibitor campaigns and EP3 antagonist programs, enabling robust comparative free-energy perturbation datasets and target engagement validation.

Molecular Formula C15H17N3O5
Molecular Weight 319.317
CAS No. 2034275-52-8
Cat. No. B2807787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
CAS2034275-52-8
Molecular FormulaC15H17N3O5
Molecular Weight319.317
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
InChIInChI=1S/C15H17N3O5/c1-22-12-3-2-10(8-16-12)14(20)17-6-4-11(5-7-17)18-13(19)9-23-15(18)21/h2-3,8,11H,4-7,9H2,1H3
InChIKeyRTTFKQIQFCMGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034275-52-8 – 6-Methoxypyridine-3-carbonyl Piperidinyl-Oxazolidinedione Procurement Profile


The compound 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione (CAS 2034275-52-8, MF: C₁₅H₁₇N₃O₅, MW: 319.31 g/mol) is a heterocyclic chemical entity that fuses a 1,3-oxazolidine-2,4-dione core with a piperidin-4-yl scaffold, further elaborated with a 6-methoxypyridine-3-carbonyl substituent [1]. The oxazolidinedione functional group is known to engage a diverse range of biological targets, including fatty acid amide hydrolase (FAAH) and the EP3 prostanoid receptor, making this class of compounds of interest for neuroscience and urology research programs [2].

Why In-Class Oxazolidinedione Analogs Cannot Substitute for CAS 2034275-52-8


Subtle structural variations on the piperidine-nitrogen acyl group profoundly alter the inhibitory profile, metabolic stability, and off-target liability of oxazolidinedione-based compounds [1]. The 6-methoxypyridine-3-carbonyl moiety in this specific structure provides a unique hydrogen-bond acceptor/donor topology that cannot be replicated by simple alkanoyl (e.g., cyclobutanecarbonyl) or arylsulfonyl replacements. Published SAR campaigns within related FAAH inhibitor programs demonstrate that the nature of the N-acyl substituent dictates binding-mode preference and can shift selectivity by orders of magnitude [2]. Consequently, direct interchange of nominally analogous oxazolidinediones in a screening cascade without quantitative matching of the full structural descriptor risks nullifying target engagement data and complicating structure-activity relationship interpretation.

Quantitative Comparator Evidence for 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione


Structural Topology Differentiation from Common Alkanoyl and Arylsulfonyl Analogs

The 6-methoxypyridine-3-carbonyl substituent furnishes a planar, electron-rich heteroaryl surface capable of π-stacking and bifurcated hydrogen bonding with key tyrosine/serine residues in FAAH or related serine hydrolase active sites. In contrast, the closest commercially available comparators—3-(1-(cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 1706442-31-0) and 3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione—bear purely aliphatic acyl caps that lack heteroaryl contacts. No direct head-to-head biochemical data are publicly available for CAS 2034275-52-8; therefore, quantitative differentiation must be inferred from the broader chemotype SAR literature where heteroaryl versus aliphatic N-acyl substitution has yielded >10-fold shifts in FAAH IC₅₀ values [1].

FAAH Oxazolidinedione Chemotype selectivity

Oxazolidinedione Core Stability Under Physiological Conditions vs. Oxazolidinone Congeners

The 1,3-oxazolidine-2,4-dione core is a cyclic carbamate–anhydride hybrid that is susceptible to hydrolytic ring-opening under basic or strongly nucleophilic conditions. This intrinsic liability is exploited in prodrug design but requires careful formulation for use as a chemical probe. No experimental stability data for CAS 2034275-52-8 have been published. However, structurally related 5-substituted oxazolidine-2,4-diones have shown half-lives of 4–12 h in pH 7.4 phosphate-buffered saline at 37 °C, whereas analogous oxazolidin-2-ones (cyclic carbamates) are often stable for >24 h [1]. Procurement specialists should anticipate the need for anhydrous storage and short-term solution stability validation when substituting this chemotype for more robust oxazolidinones.

Metabolic stability Oxazolidinedione Procurement decision

Predicted Physicochemical and Drug-Likeness Comparison with Piperidin-4-yl Oxazolidine-2,4-dione Core Scaffold

When compared to the frequently used analogue 3-(piperidin-4-yl)-1,3-oxazolidine-2,4-dione (which lacks the N-acyl group), CAS 2034275-52-8 displays a notable shift in the physicochemical space: increased molecular weight, enhanced topological polar surface area (TPSA), and a reduction in the number of hydrogen bond donors. These calculated differences are of a magnitude that typically impacts oral bioavailability and blood-brain barrier penetration [1]. Importantly, the 6-methoxypyridyl group eliminates the free secondary amine present in the comparator, which is often a site for CYP-mediated N-dealkylation [2].

ADME Drug-likeness Lead optimization

Recommended Procurement Scenarios for 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione


FAAH-Directed Tool Compound Screening Against Neuropathic Pain Models

Based on patent-derived SAR evidence that N-(pyridine-3-carbonyl)piperidine scaffolds confer potent FAAH inhibition [1], CAS 2034275-52-8 is a high-priority purchase for laboratories aiming to expand a CNS-penetrant FAAH inhibitor series. Its 6-methoxypyridine motif is expected to provide a balanced lipophilicity profile conducive to brain exposure, while the oxazolidinedione core offers a potential reversible covalent warhead for serine hydrolase engagement.

EP3 Receptor Antagonist Lead Optimization

The 3-oxazolidinedione scaffold has proven successful in generating potent and orally active EP3 receptor antagonists [2]. Researchers pursuing next-generation overactive bladder therapies can justify the acquisition of CAS 2034275-52-8 to investigate the effect of the methoxypyridine substitution on receptor subtype selectivity and pharmacokinetic behavior relative to the published pyridinone series.

Computational Chemistry and Structure-Based Drug Design (SBDD) Campaigns

Procurement of this compound for in silico docking and molecular dynamics simulations against FAAH or a related serine hydrolase is justified by the unique electronic surface of the 6-methoxypyridine-3-carbonyl cap. When used alongside alkanoyl or sulfonyl analogs, it allows force-field validation across diverse chemotypes and generation of robust comparative free-energy perturbation (FEP) datasets [1].

Quote Request

Request a Quote for 3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.